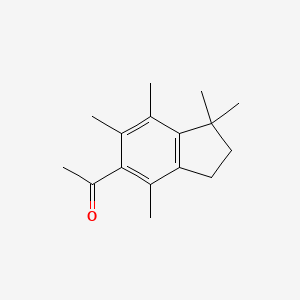

Matridin-15-one, 11,12,13,14-tetrahydro-

Description

BenchChem offers high-quality Matridin-15-one, 11,12,13,14-tetrahydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Matridin-15-one, 11,12,13,14-tetrahydro- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

6682-66-2 |

|---|---|

Molecular Formula |

C16H22O |

Molecular Weight |

230.34 g/mol |

IUPAC Name |

1-(1,1,4,6,7-pentamethyl-2,3-dihydroinden-5-yl)ethanone |

InChI |

InChI=1S/C16H22O/c1-9-10(2)15-13(7-8-16(15,5)6)11(3)14(9)12(4)17/h7-8H2,1-6H3 |

InChI Key |

OGHYUUFNTFDTIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(CCC2(C)C)C(=C1C(=O)C)C)C |

Origin of Product |

United States |

Natural Bioproduction and Extraction Methodologies of Matridin 15 One, 11,12,13,14 Tetrahydro

Botanical Sources and Distribution

Matridin-15-one, 11,12,13,14-tetrahydro- is predominantly biosynthesized by plants belonging to the Sophora genus of the Fabaceae family. nih.gov Key species identified as primary sources include Sophora flavescens, Sophora alopecuroides, and other related species such as Sophora moorcroftiana and Sophora viciifolia. nih.govnih.govnih.gov

Sophora flavescens , also known as Kushen, is a shrub that is widely distributed across East Asia. nih.gov Its natural habitat encompasses various provinces of China, as well as regions in India, Japan, Korea, and the Russian Far East. nih.gov This plant typically thrives on mountainous slopes, in sandy grasslands, and within shrub forests at elevations below 1500 meters. nih.gov The roots of Sophora flavescens are a particularly rich source of sophocarpine (B1681056) and other related alkaloids. frontiersin.org

Crotalaria species , while also belonging to the Fabaceae family, are more commonly recognized for their production of a different class of alkaloids known as pyrrolizidine (B1209537) alkaloids. psu.eduresearchgate.net Current scientific literature does not widely report Crotalaria species as a primary source of Matridin-15-one, 11,12,13,14-tetrahydro-.

The following table summarizes the primary botanical sources and their geographical distribution.

| Botanical Source | Common Name | Primary Parts Used | Geographical Distribution |

| Sophora flavescens Ait. | Kushen, Shrubby Sophora | Roots | China, India, Japan, Korea, Russia nih.gov |

| Sophora alopecuroides L. | Bitter Bean Grass | Seeds, Aerial Parts | Western China (Gansu, Ningxia, Xinjiang) kintai-bio.commdpi.com |

| Sophora moorcroftiana (Benth.) Benth. ex Baker | Seeds | Xizang (Tibet) nih.gov | |

| Sophora viciifolia Hance | Not specified in detail |

Methodological Approaches for Isolation and Enrichment

The extraction and purification of Matridin-15-one, 11,12,13,14-tetrahydro- from its plant matrices involve a variety of methodological approaches, ranging from traditional solvent-based methods to more advanced techniques. The selection of a particular method is often guided by factors such as extraction efficiency, desired purity, and scalability.

To enhance extraction efficiency, modern techniques such as ultrasound-assisted extraction (UAE) are frequently employed. nih.govresearchgate.net UAE utilizes acoustic cavitation to disrupt plant cell walls, facilitating the release of intracellular components into the solvent. nih.gov This method has been shown to be superior to conventional hot-dip methods, offering higher yields in shorter timeframes. researchgate.net

An even more advanced approach is the enzyme-assisted ultrasonic coupling extraction . This method involves the use of enzymes, such as a cellulose-hemicellulose complex, to break down the plant cell wall structure prior to ultrasonic extraction. nih.gov This synergistic approach has demonstrated a significant increase in extraction efficiency compared to conventional solvent extraction. nih.govresearchgate.net One study on Sophora moorcroftiana seeds found that this method resulted in a 32.5% increase in extraction efficiency. nih.govresearchgate.net

For high-purity isolation and quantification, High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC (RP-HPLC), is the method of choice. tandfonline.comresearchgate.netnih.gov This technique utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase to separate compounds based on their hydrophobicity. tandfonline.comresearchgate.net A typical mobile phase for separating sophocarpine and related alkaloids consists of a mixture of methanol, water, and diethylamine. tandfonline.comresearchgate.nettandfonline.com Preparative HPLC can be used to isolate larger quantities of the pure compound. tandfonline.comillinois.edu

The table below presents a comparative overview of different extraction and isolation methodologies based on published research findings.

| Botanical Source | Method | Key Parameters | Results |

| Sophora moorcroftiana (Seeds) | Enzyme-Assisted Ultrasonic Extraction nih.govresearchgate.net | Enzyme: 10% (w/w); Ultrasonic duration: 45 min; Solid-liquid ratio: 1:44.82 (v/v); Ethanol (B145695) concentration: 77.18% | Sophocarpine Purity: 91.41%; Sophocarpine Content in Seeds: 0.47% |

| Sophora flavescens | RP-HPLC researchgate.nettandfonline.com | Mobile Phase: methanol/water/diethylamine (55/45/0.10, v/v) on a C18 column | Amount of Sophocarpine: 0.081mg/g; Recovery: 85.38% |

| Sophora alopecuroides | Solvent Extraction and Column Chromatography nih.gov | Extraction: 5% NaOH soak, then 5% H₂SO₄ extraction; Purification: Cation exchange resin, then neutral alumina (B75360) column | Isolation of total alkaloids (312g from 5.5kg of coarse powder) |

| Sophora flavescens | Polyamide Column Chromatography google.com | Elution with varying concentrations of ethanol | Separation of flavonoids from alkaloids |

Synthetic Chemistry and Derivatization Strategies for Matridin 15 One, 11,12,13,14 Tetrahydro

Total Synthesis Routes for Matridin-15-one, 11,12,13,14-tetrahydro-

The total synthesis of the matrine (B1676216) framework has evolved from classical multi-step approaches to more elegant and efficient contemporary strategies that offer high levels of stereocontrol.

The initial efforts to conquer the complex architecture of matrine laid the groundwork for future synthetic endeavors. Several foundational routes have been established, each employing a distinct strategy to construct the tetracyclic core.

Another key foundational strategy was introduced by Fleming and his team in 1997. frontiersin.org Their approach centered on an intramolecular addition cyclization of an unsaturated nitrile, which offered a more streamlined process with fewer reaction steps and simpler operations. frontiersin.org

More recently, a biosynthesis-inspired strategy has been developed that leverages a dearomative annulation reaction. researchgate.netnih.gov This method joins two molecules of pyridine (B92270) with one molecule of glutaryl chloride in a single step to construct the complete tetracyclic framework, mimicking the proposed biosynthetic pathway that originates from three molecules of (-)-lysine. researchgate.netnih.gov This approach has been used to synthesize isomatrine (B92780) in just four steps from commercially available starting materials. researchgate.net

| Foundational Synthesis | Key Reactions/Strategy | Starting Materials | Reference |

| Mandell et al. (1965) | Dieckmann condensation, Stork enamine reaction | Cyclopentanone 2-ethyl acetate | frontiersin.org |

| Chen et al. (1986) | Selective reduction, deacetalization | 4-Cyanoquinolisidine acetal | frontiersin.org |

| Fleming et al. (1997) | Intramolecular addition cyclization | Unsaturated nitrile | frontiersin.org |

| Reisman et al. (2022) | Biosynthesis-inspired dearomative annulation | Pyridine, Glutaryl chloride | researchgate.netnih.gov |

Modern synthetic efforts have focused on achieving higher efficiency and, crucially, controlling the complex stereochemistry of the matrine alkaloids. Matrine itself possesses four chiral centers, making stereoselectivity a paramount concern. frontiersin.org

A recent and notable total synthesis by Sherburn and coworkers in 2022 showcases a powerful contemporary strategy. researchgate.netacs.orgchemrxiv.orgnih.gov Their eight-step synthesis begins with simple acyclic precursors and constructs the tetracyclic framework through an orchestrated sequence of two separate intramolecular cycloadditions. researchgate.netacs.org A key feature of this synthesis is a late-stage hydrogenation step that is accompanied by strain-release redox epimerizations. researchgate.netacs.org This final step is diastereodivergent, allowing for the selective synthesis of three different natural product diastereomers—isomatrine, matrine, and allomatrine (B3037849)—by carefully selecting the hydrogenation catalyst. acs.orgyoutube.comresearchgate.net For instance, using rhodium on carbon favors the formation of matrine, while palladium on carbon yields allomatrine as the major product. youtube.com

This ability to access multiple stereoisomers from a common intermediate represents a significant advance in the stereoselective synthesis of this complex alkaloid family. acs.orgyoutube.com The synthesis of isomatrine via the dearomative annulation approach also provides a gateway to other diastereomers, as isomatrine can be isomerized to matrine, allomatrine, isosophoridine, and sophoridine (B192422) in subsequent steps. researchgate.netnih.gov

Rational Design and Synthesis of Matridin-15-one, 11,12,13,14-tetrahydro- Derivatives

The structural modification of the matrine scaffold is a major area of research, aimed at developing new compounds with enhanced or novel biological activities. frontiersin.orgfrontiersin.org The primary sites for these modifications are the tertiary amine at the N-1 position and, most notably, the D-ring, which includes the C-13 and C-14 positions and the C-15 carbonyl group. frontiersin.orgresearchgate.netnih.gov

The D-ring of the matrine skeleton is a hotspot for derivatization. nih.govbohrium.com Sophocarpine (B1681056), a naturally occurring analogue with a double bond between C-13 and C-14, serves as a versatile starting material for introducing substituents at these positions via Michael addition reactions. nih.govnih.govacs.org

Modification at C-13: This is one of the most frequently modified positions. nih.gov The Michael addition of various nucleophiles to sophocarpine allows for the introduction of a wide range of functional groups. For example, the reaction with pyrazole (B372694) and halogenated pyrazoles yields 13-pyrazole matrine derivatives. nih.gov Similarly, an Aza-Michael addition using aliphatic amines, often under microwave-assisted conditions, has been used to synthesize various 13-amino derivatives. researchgate.net

Modification at C-14: This position is also amenable to modification. Aryl sulfide (B99878) motifs have been introduced at both the C-13 and C-14 positions to create novel arylthioether matrine derivatives. nih.govacs.org Furthermore, various N-substituted pyrrole (B145914) and indole (B1671886) groups have been attached at the C-14 position to explore the structure-activity relationship. nih.gov

Modification at C-15: The carbonyl group at C-15 can be chemically altered. For instance, its replacement with a thiocarbonyl group using Lawesson's reagent creates thiomatrine derivatives, which can then undergo further reactions. nih.gov

The synthesis and isolation of dimeric matrine alkaloids represent an intriguing strategy for creating larger, more complex molecules. Several such dimers have been reported, linked through various positions on the matrine core. nih.gov

Researchers have identified naturally occurring dimers, such as a compound where two matrine units are linked via a C-13 to C-12' bond. nih.gov Other reported dimeric structures include those connected by C-2 to C-9' and C-10 to C-3' bonds. nih.gov An unusual dimeric alkaloid has also been discovered, which is constructed from one matrine unit and one piperidine (B6355638) unit. nih.gov These discoveries highlight the potential for creating novel chemical entities by coupling two or more matrine scaffolds.

Introducing diverse substituents, including both heteroaromatic and aliphatic groups, is a key strategy in the rational design of matrine derivatives. This approach aims to modulate the compound's physicochemical properties and its interaction with biological targets. nih.gov

Biological Activities of Matridin 15 One, 11,12,13,14 Tetrahydro in Preclinical Models

Investigational Antineoplastic and Anticancer Potentials

Matrine (B1676216) has demonstrated a range of anticancer activities in preclinical studies. frontiersin.org These effects are attributed to its ability to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). bohrium.com The antitumor properties of matrine have been observed in various cancer types, including lung, breast, liver, gastric, pancreatic, and prostate cancers, as well as leukemia and myeloma. bohrium.com

In Vitro Cytotoxicity and Growth Inhibition in Diverse Cancer Cell Lines

Matrine has been shown to inhibit the growth of a variety of cancer cell lines in laboratory settings. bohrium.comresearchgate.net The cytotoxic effects of matrine are often dose- and time-dependent. researchgate.net For instance, in studies on cervical cancer cell lines such as HeLa and SiHa, matrine demonstrated inhibitory effects on cell proliferation. researchgate.net Similarly, matrine has been observed to suppress the growth of retinoblastoma cells. nih.gov The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, have been determined for matrine in several cancer cell lines. researchgate.netnih.gov

Table 1: In Vitro Cytotoxicity of Matrine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Exposure Time |

|---|---|---|---|

| HeLa | Cervical Cancer | 2.181 mM | 24 hours |

| SiHa | Cervical Cancer | 2.178 mM | 24 hours |

| SO-Rb50 | Retinoblastoma | 0.96±0.04 mg/ml | 24 hours |

In Vivo Efficacy in Established Animal Models of Cancer

The anticancer potential of matrine has also been evaluated in animal models of cancer. nih.gov In a study utilizing a xenograft mouse model with human colorectal cancer cells, matrine administration was found to significantly inhibit tumor growth. nih.gov Notably, this antitumor effect was achieved with minimal side effects on the physical health of the animals, in contrast to conventional chemotherapy agents like oxaliplatin, which caused weight loss and other signs of toxicity. nih.gov Molecular studies from these in vivo models suggest that matrine exerts its effects by inducing apoptosis through the regulation of proteins such as Bcl-2 and caspase-3. nih.gov

Table 2: In Vivo Antitumor Efficacy of Matrine

| Cancer Model | Animal Model | Key Findings |

|---|---|---|

| Colorectal Cancer Xenograft | Mice | Significant inhibition of tumor growth. |

| Induced apoptosis in tumor tissue. |

Antiviral Properties of Matridin-15-one, 11,12,13,14-tetrahydro-

Matrine and its derivatives have been investigated for their antiviral activities, particularly against the Hepatitis B virus (HBV). nih.govresearchgate.net

Inhibition of Viral Replication (e.g., Hepatitis B Virus)

Studies have shown that matrine and its oxidized form, oxymatrine (B1678083), can inhibit the replication of the Hepatitis B virus in vitro. nih.govresearchgate.net In cell culture models using HBV-transfected human liver cells (HepG2.2.15), treatment with oxymatrine resulted in a significant reduction of HBV DNA. nih.gov The inhibitory effect of oxymatrine on HBV replication was found to be concentration-dependent. nih.gov Further research suggests that oxymatrine may exert its anti-HBV effect by interfering with the packaging of viral RNA or by inhibiting the activity of the viral DNA polymerase. wjgnet.com Some derivatives of matrine have also been synthesized and shown to have potent inhibitory activity against HBV DNA replication, with some compounds showing greater efficacy than the positive control, lamivudine. nih.govresearchgate.net

Anti-inflammatory Actions

Matrine and related alkaloids have demonstrated anti-inflammatory properties in preclinical models. nih.govnih.gov

Modulation of Inflammatory Mediators (e.g., IL-6, TNF-α)

Matrine has been shown to modulate the production of key pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In studies using murine macrophages, matrine and its related alkaloid, sophocarpine (B1681056), inhibited the production of both TNF-α and IL-6. nih.gov This inhibition was observed at the messenger RNA (mRNA) level, indicating that these compounds suppress the expression of these inflammatory cytokines. nih.gov In animal models of cancer-induced cachexia, a condition characterized by systemic inflammation, administration of matrine led to decreased serum levels of TNF-α and IL-6, which was associated with an attenuation of cachexia symptoms. nih.gov

Antioxidant and Anti-oxidative Stress Effects

Cellular Protection Against Oxidative Damage

There is a lack of specific research on the direct cellular protective effects of Matridin-15-one, 11,12,13,14-tetrahydro- against oxidative damage.

Anti-apoptotic Activity

Preclinical studies investigating the anti-apoptotic activity of Matridin-15-one, 11,12,13,14-tetrahydro- have not been identified in the current body of scientific literature.

Neuroprotective Investigations

Specific neuroprotective investigations concerning Matridin-15-one, 11,12,13,14-tetrahydro- in preclinical models are not described in the available research.

Antiarrhythmic Efficacy

There is no specific information available from preclinical models regarding the antiarrhythmic efficacy of Matridin-15-one, 11,12,13,14-tetrahydro-.

Antimicrobial Spectrum of Activity

Some sources suggest that Matridin-15-one, 11,12,13,14-tetrahydro-, as a member of the matridine (B1240161) class of compounds, may possess antimicrobial properties. However, detailed preclinical studies that define its spectrum of activity, including the specific microorganisms it may inhibit and its minimum inhibitory concentrations (MICs), are not available in the reviewed literature. Further research is necessary to elucidate its potential as an antimicrobial agent.

Insecticidal Activity

Similar to its antimicrobial potential, Matridin-15-one, 11,12,13,14-tetrahydro- is suggested to have insecticidal properties. This is based on the known activities of other matrine alkaloids. However, specific preclinical data on its insecticidal efficacy, target insect species, and mechanism of action are not detailed in the available scientific literature.

Immunomodulatory Effects

Matridin-15-one, 11,12,13,14-tetrahydro-, a quinolizidine (B1214090) alkaloid, has demonstrated significant immunomodulatory and anti-inflammatory activities in various preclinical models. nih.govresearchgate.net Research indicates that its effects are largely mediated through the regulation of key signaling pathways and the modulation of pro-inflammatory and anti-inflammatory cytokine production. patsnap.comresearchgate.net

Studies have shown that the compound can downregulate the production of several crucial pro-inflammatory cytokines. patsnap.com In models utilizing lipopolysaccharide (LPS) to induce an inflammatory response, Matridin-15-one, 11,12,13,14-tetrahydro- was found to inhibit the release of tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). patsnap.comnih.govnih.gov Specifically, in LPS-stimulated BV-2 microglia cells, the compound effectively reduced the secretion of these inflammatory factors. nih.gov This effect was also observed in vivo, where the serum levels of TNF-α, IL-1β, and IL-6 were decreased in mouse models of inflammation. nih.govnih.gov Further research in mouse macrophages demonstrated its ability to inhibit the production of TNF-α and interleukin-8 (IL-8). dovepress.com

The compound's mechanism of action often involves the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a pivotal regulator of immune and inflammatory responses. patsnap.com By suppressing this pathway, it can effectively reduce the expression of downstream inflammatory mediators. patsnap.com In a mouse model of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, the compound was shown to attenuate the inflammatory response in the colon by negatively mediating the expression of the intercellular adhesion molecule-1 (ICAM-1) gene. dovepress.com

In addition to suppressing pro-inflammatory cytokines, Matridin-15-one, 11,12,13,14-tetrahydro- has been observed to enhance anti-inflammatory responses. In a study involving mice challenged with E. coli, treatment with the compound led to an increase in the serum levels of interleukin-10 (IL-10), an important anti-inflammatory cytokine that plays a crucial role in maintaining gastrointestinal homeostasis. nih.gov

Furthermore, its immunomodulatory effects extend to influencing immune cell function. In the context of gastric cancer models, the compound was found to inhibit macrophage-mediated immunosuppression through the TLR4/IRF3 signaling pathway, which in turn enhanced the cytotoxic function of CD8+ T cells against the cancer. dovepress.com This highlights a more complex immunomodulatory role beyond general anti-inflammation, suggesting it can modulate the tumor microenvironment to favor an anti-tumor immune response. dovepress.com

The following table summarizes the key findings from various preclinical studies on the immunomodulatory effects of Matridin-15-one, 11,12,13,14-tetrahydro-.

Molecular and Cellular Mechanisms of Action Underlying Matridin 15 One, 11,12,13,14 Tetrahydro Bioactivity

Receptor Binding and Agonist Profiles

Matrine's interaction with specific cellular receptors is a key initiating step for its pharmacological effects. Its activity has been notably characterized at opioid receptors.

Interaction with Opioid Receptors (e.g., Kappa and Mu Opioid Receptors)

Matrine (B1676216) is recognized as an agonist for both kappa (κ) and mu (μ) opioid receptors. medchemexpress.commedchemexpress.com Agonism at these receptors is known to produce a range of physiological responses. Activation of μ-opioid receptors is classically associated with analgesic effects, while κ-opioid receptor activation also contributes to analgesia, among other effects. nih.gov

Some research suggests that Matrine's antinociceptive properties may be produced through the stimulation of descending dynorphinergic neurons, which in turn activates κ-opioid receptors in the spinal cord. selleckchem.com However, there is some conflicting evidence, with one radioligand binding assay showing that Matrine had no direct affinity for μ-, κ-, or δ-opioid receptors, suggesting its effects on the cholinergic system might be more direct. researchgate.net Despite this, the consensus from multiple functional studies points towards its role as a κ- and μ-opioid receptor agonist. medchemexpress.commedchemexpress.comselleckchem.comresearchgate.net

| Receptor Target | Reported Activity | Potential Downstream Effect |

| Kappa (κ) Opioid Receptor | Agonist medchemexpress.comselleckchem.com | Antinociception selleckchem.com |

| Mu (μ) Opioid Receptor | Agonist medchemexpress.comresearchgate.net | Analgesia |

Modulation of Intracellular Signaling Pathways

Beyond receptor binding, Matrine exerts significant influence over multiple downstream intracellular signaling cascades that are fundamental to cellular processes like proliferation, apoptosis, and inflammation.

Regulation of the Survivin/β-catenin Axis

Matrine has been shown to suppress the β-catenin/survivin signaling pathway. nih.gov In cisplatin-resistant non-small cell lung cancer (NSCLC) cells, which exhibit increased β-catenin transcriptional activity, treatment with Matrine led to a significant reduction in both β-catenin activation and the expression of survivin, an inhibitor of apoptosis protein. nih.gov This inactivation of the β-catenin/survivin signaling pathway is a key mechanism through which Matrine induces mitochondrial apoptosis in these cancer cells. nih.govnih.gov The anti-tumor effect of a Matrine derivative, WM-127, in hepatocellular carcinoma has also been attributed to its inhibition of the Survivin/β-catenin pathway's activity. nih.gov

Influence on the AMPKα/UCP2 Pathway

Research has demonstrated Matrine's ability to maintain the AMP-activated protein kinase α (AMPKα)/uncoupling protein 2 (UCP2) pathway. This mechanism is particularly relevant to its protective effects against cardiotoxicity. By preserving this pathway, Matrine can attenuate oxidative stress and apoptosis in cardiomyocytes.

Impact on MAP Kinase Signaling (e.g., Erk1/2, p38, JNK Phosphorylation)

The mitogen-activated protein kinase (MAPK) pathway, which includes the key signaling molecules Erk1/2, p38, and JNK, is a critical regulator of cellular responses to external stimuli. nih.govnih.gov Matrine has been found to modulate this pathway in various contexts. In colon cancer cells, Matrine obstructs the MEK/ERK pathway, contributing to its anti-tumor activity. nih.gov Furthermore, studies on the protective effects of Matrine alkaloids found they could restore the activity of the p38MAPK/Nrf2/ARE pathway, with the p38MAPK kinases MKK3/6 identified as potential molecular targets. frontiersin.org In macrophages, low molecular weight fucoidan (B602826) from Undaria pinnatifida has been shown to inhibit the phosphorylation of p38, ERK1/2, and JNK, indicating a mechanism of action that may be shared by other natural compounds targeting inflammation. mdpi.com

Inhibition of the NF-κB Pathway Components (e.g., P65, IκB)

The nuclear factor-kappa B (NF-κB) pathway is a central mediator of inflammatory responses. nih.gov Matrine has been shown to inhibit the activation of NF-κB. researchgate.net This inhibition is achieved by affecting key components of the pathway. In primary porcine alveolar macrophages, Matrine was found to inhibit IL-1β secretion by targeting the MyD88/NF-κB signaling pathway. researchgate.net Mechanistic studies have measured the protein levels of cytoplasmic and nuclear p65, as well as the inhibitory protein IκBα and its phosphorylated form (p-IκBα), confirming Matrine's role in modulating these critical pathway components. researchgate.net By preventing the degradation of IκBα, Matrine can block the nuclear translocation of the active p65 subunit, thereby downregulating the expression of inflammatory genes. researchgate.netmdpi.com

| Signaling Pathway | Key Components Affected by Matrine | Observed Effect |

| Survivin/β-catenin | β-catenin, Survivin | Suppression/Inactivation nih.gov |

| AMPKα/UCP2 | AMPKα, UCP2 | Maintenance/Preservation |

| MAP Kinase | MEK/ERK, p38 nih.govfrontiersin.org | Inhibition/Modulation nih.govfrontiersin.org |

| NF-κB | p65, IκBα, p-IκBα researchgate.net | Inhibition of activation researchgate.net |

Induction of Programmed Cell Death and Cell Cycle Regulation

Matridin-15-one, 11,12,13,14-tetrahydro-, an alkaloid compound, demonstrates significant bioactivity through its influence on fundamental cellular processes such as programmed cell death and the regulation of the cell cycle. Research indicates that its mechanisms involve modulating the expression of key proteins in apoptotic pathways, inducing cell cycle arrest at specific phases, and activating alternative cell death pathways like necroptosis.

Orchestration of Apoptosis-Related Protein Expression (e.g., Bim, Bax, Caspase3, Bcl-2)

The compound actively participates in the induction of apoptosis by altering the delicate balance between pro-apoptotic and anti-apoptotic proteins. Studies have shown that treatment with Matridin-15-one, 11,12,13,14-tetrahydro- leads to an increase in the expression of pro-apoptotic proteins such as Bim and Bax. medchemexpress.com Concurrently, it downregulates the expression of the anti-apoptotic protein Bcl-2. medchemexpress.com This shift in the Bax/Bcl-2 ratio is a critical event that favors the initiation of the mitochondrial (intrinsic) pathway of apoptosis. oncotarget.com

Furthermore, the compound's pro-apoptotic activity is associated with the activation of executioner caspases. biocrick.com Specifically, an increase in the expression and activity of Caspase-3, a key mediator of apoptosis, has been observed following treatment. medchemexpress.combiocrick.com The interplay between the upregulation of pro-apoptotic molecules and the downregulation of anti-apoptotic ones, coupled with caspase activation, culminates in the systematic dismantling of the cell.

| Apoptosis-Related Protein | Effect of Matridin-15-one, 11,12,13,14-tetrahydro- | Role in Apoptosis |

|---|---|---|

| Bim | Increased Expression medchemexpress.com | Pro-apoptotic (BH3-only protein that activates Bax/Bak) nih.gov |

| Bax | Increased Expression medchemexpress.com | Pro-apoptotic (Forms pores in the mitochondrial outer membrane) oncotarget.com |

| Caspase-3 | Increased Expression/Activation medchemexpress.combiocrick.com | Executioner caspase (Cleaves cellular substrates) |

| Bcl-2 | Decreased Expression medchemexpress.com | Anti-apoptotic (Inhibits Bax/Bak activation) oncotarget.com |

Mechanisms of Cell Cycle Arrest

Matridin-15-one, 11,12,13,14-tetrahydro- exerts regulatory control over cell proliferation by inducing cell cycle arrest. This process prevents cells from progressing through the cell cycle, thereby inhibiting division. Research has demonstrated that the compound can induce arrest in the S phase and cause a delay in the G2/M phase of the cell cycle. frontiersin.org This inhibition of mitosis is linked to the upregulation of the p27kip1 protein, a cyclin-dependent kinase inhibitor that plays a crucial role in controlling cell cycle progression. frontiersin.org By halting the cell cycle, the compound provides a window for other cellular processes, such as the initiation of apoptosis, to occur.

Activation of Necroptotic Pathways (e.g., RIP3-dependent)

Beyond its classical role in inducing apoptosis, Matridin-15-one, 11,12,13,14-tetrahydro- can initiate an alternative form of programmed cell death known as necroptosis. nih.gov This pathway is particularly relevant in apoptosis-resistant cells. nih.gov In certain cancer cell lines, such as cholangiocarcinoma (CCA) cells, the compound has been identified as a necroptosis inducer. nih.gov

The mechanism is dependent on the protein Receptor-Interacting Protein 3 (RIP3). nih.govnih.gov The compound was found to increase the expression level of RIP3, which is essential for the necroptosis process to occur. nih.gov The activation of RIP3 leads to a downstream cascade involving the translocation of Mixed Lineage Kinase-Domain Like (MLKL) protein from the cytoplasm to the plasma membrane. nih.gov This RIP3/MLKL signaling axis is critical for the execution of matrine-induced necroptosis. nih.gov This ability to trigger a RIP3-dependent necroptotic pathway presents a distinct mechanism for its bioactivity, offering a potential way to bypass apoptosis resistance. nih.govnih.gov

Genomic and Post-Translational Regulatory Mechanisms

The bioactivity of Matridin-15-one, 11,12,13,14-tetrahydro- is also governed by its influence on genomic and post-translational regulatory networks. These mechanisms include the modulation of non-coding RNAs and the control of the subcellular location of key transcription factors.

MicroRNA Expression Modulation (e.g., miR-182-5p)

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression post-transcriptionally. nih.gov The activity of Matridin-15-one, 11,12,13,14-tetrahydro- is intertwined with the expression of specific miRNAs. For instance, the compound's effect on apoptosis is modulated by miR-182-5p. medchemexpress.com Research has shown that overexpression of miR-182-5p can abolish the effects of the compound on Caspase-3 and Bcl-2 expression. medchemexpress.com This suggests that the compound's pro-apoptotic signaling is, at least in part, regulated by the cellular levels of miR-182-5p. This microRNA is known to target multiple components involved in the DNA damage response and cell cycle pathways, highlighting a complex regulatory network. nih.govnih.gov

Subcellular Translocation of Key Regulatory Proteins (e.g., Foxo3a)

The regulation of transcription factor activity through control of their subcellular localization is a critical post-translational mechanism. Matridin-15-one, 11,12,13,14-tetrahydro- has been shown to influence the location of the Forkhead box protein O3 (Foxo3a), a key transcription factor involved in stress resistance, metabolism, and apoptosis. Specifically, treatment with the compound promotes the translocation of Foxo3a into the nucleus while inhibiting its levels in the cytoplasm. medchemexpress.com Nuclear localization of Foxo3a is essential for its function as a transcription factor, allowing it to regulate the expression of target genes involved in cell death and survival.

| Regulatory Protein | Subcellular Compartment | Effect of Matridin-15-one, 11,12,13,14-tetrahydro- |

|---|---|---|

| Foxo3a | Nucleus | Increased Localization medchemexpress.com |

| Cytoplasm | Decreased Levels medchemexpress.com |

No Research Data Available on the Effects of Matridin-15-one, 11,12,13,14-tetrahydro- on Organelle Dynamics

A comprehensive review of scientific literature reveals a significant gap in the understanding of the molecular and cellular effects of Matridin-15-one, 11,12,13,14-tetrahydro-, specifically concerning its impact on organelle dynamics such as mitochondrial fission.

Despite extensive searches of research databases and scientific publications, no studies were identified that specifically investigate the effects of Matridin-15-one, 11,12,13,14-tetrahydro- on the dynamic processes of cellular organelles. This includes a lack of information regarding its potential influence on mitochondrial fission, fusion, or the morphology and function of other organelles.

Consequently, it is not possible to provide a detailed, evidence-based account of the compound's bioactivity in this area as requested. The scientific community has not yet published research that would form the basis for the specified article section.

While research exists for structurally related compounds such as matrine and oxymatrine (B1678083), which have been shown to influence mitochondrial processes nih.govnih.govnih.gov, these findings cannot be extrapolated to Matridin-15-one, 11,12,13,14-tetrahydro-. Each compound possesses a unique chemical structure that dictates its specific biological activities and molecular interactions. Therefore, any discussion of the effects of related compounds would be speculative and fall outside the strict parameters of the requested article focusing solely on Matridin-15-one, 11,12,13,14-tetrahydro-.

Further research is required to elucidate the potential effects of Matridin-15-one, 11,12,13,14-tetrahydro- on organelle dynamics and to understand its broader molecular and cellular mechanisms of action. Without such foundational research, any detailed discussion on this specific topic remains purely hypothetical.

Structure Activity Relationship Sar Studies and Lead Optimization of Matridin 15 One, 11,12,13,14 Tetrahydro

Correlative Analysis of Core Matridine (B1240161) Alkaloid Structure and Biological Function

The fundamental structure of matrine (B1676216), a tetracyclic quinolizidine (B1214090) alkaloid, is the foundation of its diverse biological activities. nih.govnih.gov This rigid, cage-like structure provides a specific three-dimensional framework that allows it to interact with various biological targets. The nitrogen atoms within the skeleton, particularly the tertiary amine at the N-1 position, can form salts with acidic substances, which can influence its pharmacological profile. frontiersin.org

The core matrine skeleton consists of four fused rings (A, B, C, and D). Modifications to this core, especially on the D-ring, have been a primary focus of medicinal chemistry efforts to improve its therapeutic properties. nih.govresearchgate.net The inherent structure is responsible for a range of activities, but its potency is often moderate. nih.govsemanticscholar.org Therefore, the core structure is generally considered a pharmacophoric scaffold that can be decorated with various functional groups to enhance specific biological functions, improve target selectivity, and overcome limitations like poor lipid solubility and short half-life. nih.gov The systematic modification of this core has led to the discovery of derivatives with significantly improved activities compared to the parent compound. nih.gov

Stereochemical Influence on Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in the pharmacological efficacy of matrine and its derivatives. The matrine molecule contains several chiral centers, leading to the existence of different stereoisomers. These isomers can exhibit distinct biological activities due to the stereoselective nature of interactions with biological targets like enzymes and receptors.

Research has indicated that the molecular conformation of matrine significantly affects its anti-tumor activity. Specifically, matrine with a 5S conformation has been shown to possess better anti-tumor activity than its 5R conformation counterpart. frontiersin.org This highlights the importance of controlling the stereochemistry during the synthesis or isolation of matrine-based compounds to obtain the more active isomer. The specific spatial orientation of the rings and substituents dictates the binding affinity and efficacy at the target site, making stereochemistry a crucial factor in the design and development of potent matrine-derived drugs.

Advanced SAR Investigations on Matrine Derivatives

To overcome the limitations of the natural product, numerous structural modifications have been performed on the matrine scaffold. researchgate.net Advanced SAR studies have systematically explored the impact of these changes, focusing on site-specific substitutions, D-ring modifications, and dimerization to create derivatives with superior pharmacological profiles. nih.gov

Modifications at specific positions on the matrine skeleton, particularly on the D-ring at positions C-13 and C-14, have been shown to profoundly influence biological activity. nih.govresearchgate.net

Modifications at C-13: This position is one of the most frequently modified sites. nih.govmdpi.com Introducing various substituents at C-13 can significantly enhance anticancer activity. For example, the synthesis of novel 13-dithiocarbamate matrine derivatives has yielded compounds with potent cytotoxicity against human cancer cell lines. benthamdirect.combenthamscience.com As shown in the table below, compounds 6o and 6v displayed significantly lower IC50 values against Hep3B, LM3, and BeL-7404 cancer cells compared to the parent matrine, indicating a substantial increase in antiproliferative activity. benthamdirect.combenthamscience.com The introduction of an indole (B1671886) or cyclohexylamine (B46788) group at C-13 has also been reported to greatly improve proliferative activity against cancer cells. nih.gov

| Compound | R Group | Hep3B IC50 (μM) | LM3 IC50 (μM) | BeL-7404 IC50 (μM) |

| Matrine | - | >100 | >100 | >100 |

| 6o | 4-fluorobenzyl | 4.38 | 3.42 | 5.12 |

| 6v | 2-thenyl | 6.15 | 8.05 | 7.94 |

| Data sourced from Wang J, et al., Medicinal Chemistry, 2021. benthamdirect.combenthamscience.com |

Modifications at C-14: This is another key site for structural alteration. nih.govmdpi.com Introducing substituted phenylmethylene groups at C-14 has led to derivatives with increased antiproliferative activity. nih.gov For instance, derivatives with a 4-methyl (63a ) or 4-methoxy (63e ) group on the phenylmethylene moiety showed significantly enhanced activity. In contrast, halophenyl derivatives (63h–63j ) exhibited weaker activity. This suggests that the electronic and steric properties of the substituent at this position are critical for potency. nih.gov

Modifications at N-1: The tertiary amine at the N-1 position is another site for modification. Its basicity allows it to react with acidic substances to form salts, which can alter the compound's properties and effects. frontiersin.org

Through extensive SAR studies, key pharmacophoric features essential for the biological activities of matrine derivatives have been identified. A pharmacophore represents the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.

For anticancer activity, several key requirements have been elucidated:

The D-ring Lactam: The lactam group in the D-ring is important. While ring-opening can be a successful strategy, the subsequent conversion of the resulting carboxylic acid into an amide bond is often essential to regain or enhance antitumor activity. researchgate.net

Substituents at C-13 and C-14: As detailed previously, the presence of specific functional groups at these positions is crucial for high potency. For example, introducing nitrogen-containing heterocyclic groups at C-14 can improve anticancer activity. bohrium.com Aromatic and lipophilic groups at C-13, such as dithiocarbamates, can also significantly enhance antiproliferative effects. benthamdirect.combenthamscience.com

The Tetracyclic Core: The rigid tetracyclic framework serves as the essential scaffold that correctly orients the key interacting functional groups in three-dimensional space for optimal binding to the target.

These findings allow for the rational design of new derivatives by incorporating the functional groups and structural motifs known to contribute positively to a desired biological effect. nih.gov

Beyond simple substitutions, more complex structural modifications like ring-opening and dimerization have emerged as effective strategies for modulating the biological activity of matrine alkaloids.

Ring-Opening: The opening of the D-ring lactam is a highly effective modification strategy. researchgate.net This alteration significantly changes the shape and flexibility of the molecule. Naturally occurring matrine-type alkaloids with open D-rings have been isolated and shown to possess anti-HBV activity comparable to matrine. nih.gov Synthetic strategies have also explored this, and studies show that while the conversion of the lactam to a carboxylic acid (matrinic acid) can lead to a loss of antiproliferative activity, converting that acid into an amide can restore it. researchgate.net This indicates that an amide bond, whether in a closed ring or an open chain, is a key structural feature for certain activities. researchgate.net

Dimerization: The strategy of linking two monomeric units to create a dimer can sometimes lead to a molecule with higher activity than the parent drug. mdpi.com Several dimeric matrine-type alkaloids have been isolated and studied. nih.gov The nature and position of the linkage between the two matrine units are critical for the resulting biological activity. For example, a dimer linked by a C-13 and C-12′ bond showed superior anti-inflammatory activity compared to other dimeric matrine alkaloids. nih.gov Another study found that dimers linked via a C-2-C-9′ bond might be beneficial for enhancing anti-inflammatory activity. nih.gov These findings suggest that dimerization creates novel chemical entities with unique spatial and functional group arrangements, allowing them to interact with biological targets in new ways, potentially leading to enhanced or altered pharmacological profiles. nih.gov

Advanced Research Methodologies for Characterizing Matridin 15 One, 11,12,13,14 Tetrahydro

In Vitro Cell-Based Assay Systems for Bioactivity Profiling

Initial characterization of the bioactivity of Sophoridine (B192422) is extensively performed using in vitro cell-based assay systems. These models are crucial for profiling its effects on cellular processes such as proliferation, migration, invasion, and apoptosis across various cell types, particularly in cancer research. tandfonline.comnih.gov

Commonly employed assays include the MTT assay to determine cell viability and cytotoxicity, colony formation assays to assess long-term proliferative capacity, and flow cytometry to analyze cell cycle distribution and apoptosis. nih.govnih.gov Wound healing and Transwell assays are also utilized to evaluate the compound's impact on cancer cell migration and invasion, respectively. nih.govijper.org

Research has demonstrated that Sophoridine exhibits significant anti-tumor effects in a multitude of cancer cell lines. For instance, it has been shown to suppress the proliferation of breast cancer cells (MCF-7, MDA-MB-231), non-small cell lung cancer cells (A549), gastric cancer cells (MKN45, SGC7901), and human hepatoma cells (HepG2). nih.govtandfonline.comnih.govijper.orgnih.gov The half-maximal inhibitory concentration (IC50) values are determined to quantify the compound's potency in these specific cell lines. nih.gov For example, the IC50 value for Sophoridine after 48 hours of treatment in MDA-MB-231 breast cancer cells was reported as 81.07 μM. nih.gov

| Cell Line | Cancer Type | Assay(s) Performed | Observed Effect | Reference |

|---|---|---|---|---|

| MCF-7, MDA-MB-231 | Breast Cancer | MTT, Colony Formation, Wound Healing, Transwell Assay, Flow Cytometry | Suppressed proliferation, migration, and invasion; Induced apoptosis | nih.govnih.gov |

| A549 | Non-Small Cell Lung Cancer | MTT, Wound Healing Assay, RT-PCR, Western Blot | Exhibited cytotoxic effects, inhibited cell migration | ijper.org |

| MKN45 | Gastric Cancer | MTT, Hoechst 33342 Staining, Flow Cytometry | Inhibited proliferation and promoted apoptosis | nih.gov |

| HepG2 | Liver Cancer | Western Blot | Suppressed liver cancer cell survival | nih.govtandfonline.com |

| OE-19, SK-GT2 | Oesophageal-Gastric Junction Adenocarcinoma | Cell Proliferation Assay, Luciferase Reporter Assay | Inhibited proliferation by downregulating FoxM1 expression | nih.gov |

Comprehensive In Vivo Preclinical Animal Models

To validate the in vitro findings and evaluate the systemic effects of Sophoridine, comprehensive in vivo preclinical animal models are employed. Rodent models, particularly mouse xenograft models, are standard for assessing anti-tumor efficacy. nih.govnih.gov In these studies, human cancer cells are implanted into immunocompromised mice, which are then treated with the compound.

Studies have shown that Sophoridine can drastically suppress tumor growth in various mouse xenograft models. nih.gov For example, in a Lewis lung cancer-bearing mouse model, Sophoridine treatment was found to upregulate the expression of the macrophage marker CD86 in tumor tissues. nih.gov Similarly, in a nude mouse model of hepatocellular carcinoma, the combination of Sophoridine and the kinase inhibitor Lenvatinib significantly decreased tumor volume. nih.gov These animal models are indispensable for evaluating the therapeutic potential of the compound in a complex physiological environment.

| Animal Model | Disease/Condition | Key Findings | Reference |

|---|---|---|---|

| Mouse Xenograft Model (HepG2 cells) | Liver Cancer | Suppressed tumor growth without obvious side effects | tandfonline.com |

| Nude Mouse Model | Hepatocellular Carcinoma | Reduced resistance to Lenvatinib and decreased tumor volume in combination therapy | nih.gov |

| Lewis Lung Cancer-bearing Mouse Model | Lung Cancer | Upregulated CD86 expression in tumor tissues | nih.gov |

| BALB/c Mouse Subcutaneous Xenograft Model | Lung Cancer | Inhibited lung cancer progression and enhanced the effects of cisplatin | researchgate.net |

Molecular and Cellular Biology Techniques for Mechanistic Elucidation

To understand how Sophoridine exerts its biological effects, a variety of molecular and cellular biology techniques are utilized. These methods are essential for elucidating the specific signaling pathways and molecular mechanisms affected by the compound.

Western blotting is a cornerstone technique used to detect and quantify changes in the protein expression levels of specific targets. Research has extensively used Western blotting to show that Sophoridine modulates key signaling pathways involved in cancer progression, such as the PTEN/PI3K/AKT, MAPK, mTOR, and NOTCH1 pathways. nih.govijper.org For instance, it has been shown to decrease the protein expression of FoxM1, VEGFR2, mTOR, and NOTCH1, while also affecting apoptosis-related proteins like those in the caspase family. nih.govijper.org

Immunohistochemistry (IHC) is used to visualize the expression and localization of specific proteins within the tissue context of in vivo models, further confirming the findings from Western blot analysis of cell lysates. researchgate.net

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) allows for the measurement of gene expression at the mRNA level. This technique has been used to confirm that Sophoridine downregulates the gene expression of targets like mTOR and NOTCH1 in non-small cell lung cancer cells and affects apoptosis-related genes in breast cancer cells. nih.govijper.org

Biochemical and Biophysical Assays for Target Identification and Validation

Identifying the direct molecular targets of Sophoridine is a critical step in understanding its mechanism of action. This is achieved through a combination of computational and experimental approaches.

Network pharmacology and molecular docking are computational methods used to predict potential biological targets by analyzing the compound's structure and its likely interactions with a library of known proteins. nih.govijper.org Molecular docking studies have suggested strong interactions between Sophoridine and proteins like mTOR and NOTCH1. ijper.org

Experimental validation of these predicted targets is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that assesses target engagement in a cellular environment. When combined with Western blotting, CETSA was used to confirm that Sophoridine directly binds to and stabilizes the PIM1 protein in breast cancer cells, identifying it as a key target. nih.gov Furthermore, biochemical assays such as the double luciferase reporter gene assay have been used to show that Sophoridine can inhibit the transcriptional activity of specific promoters, such as that of the FoxM1 gene. nih.gov

Sophisticated Analytical Techniques for Quantitative and Qualitative Analysis in Complex Biological Matrices

To study the pharmacokinetics of Sophoridine, sophisticated analytical techniques are required for its accurate and sensitive quantification in complex biological matrices like blood plasma. tandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary methods employed for this purpose. nih.govtandfonline.com These techniques offer high specificity and sensitivity for detecting and quantifying the compound. For example, a UPLC-MS/MS method was developed to determine Sophoridine levels in rat plasma, demonstrating a linear correlation in the range of 2-2000 ng/mL with a lower limit of quantification (LLOQ) of 2 ng/mL. tandfonline.comresearchgate.net Such methods involve specific sample preparation steps, like protein precipitation, followed by chromatographic separation on a specialized column and detection by mass spectrometry, often using multiple reaction monitoring (MRM) mode for enhanced selectivity. tandfonline.comtandfonline.com

| Technique | Matrix | Column | Mobile Phase Example | Detection | Key Parameters | Reference |

|---|---|---|---|---|---|---|

| UPLC-MS/MS | Rat Plasma | UPLC BEH C18 | Methanol and 0.1% formic acid aqueous solution (gradient) | Electrospray Positive Ionization (MRM mode) | LLOQ: 2 ng/mL; Run time: 3.5 min | tandfonline.comtandfonline.com |

| HPLC-MS | Rabbit Plasma | ZORBAX Extend-C18 | Methanol/water/diethylamine (50:50:0.07, v/v/v) | Mass Spectrometry (SIM mode) | LOQ: 13.2 ng/mL | nih.gov |

Future Perspectives and Emerging Avenues in Matridin 15 One, 11,12,13,14 Tetrahydro Research

Discovery and Characterization of Novel Biological Targets

While the effects of Matridin-15-one, 11,12,13,14-tetrahydro- have been observed in various contexts, a complete understanding of its molecular interactions is still evolving. Future research will focus on identifying and validating novel protein and pathway targets to elucidate its pleiotropic effects and uncover new therapeutic applications.

A primary and well-documented target is the PI3K/AKT signaling pathway , a critical regulator of cell growth, proliferation, and survival. nih.gov Studies have shown that Matridin-15-one, 11,12,13,14-tetrahydro- can inhibit this pathway by decreasing the phosphorylation of key proteins like PI3K and AKT. nih.gov This inhibition leads to downstream effects, including the suppression of invasion-related genes such as MMP-2 and MMP-9, and the arrest of the cell cycle. nih.gov Some research suggests this regulation may occur through upstream mediators like Insulin-like growth factor 1 (IGF1). nih.gov

Another significant area of investigation is the compound's role in inhibiting Epithelial-Mesenchymal Transition (EMT) , a cellular process integral to tumor invasion and metastasis. researchgate.net Research indicates that Matridin-15-one, 11,12,13,14-tetrahydro- can modulate the expression of key EMT-related genes, such as down-regulating Paired box 2 (PAX2) and N-cadherin while increasing E-cadherin expression, thereby suppressing cancer cell migration. researchgate.net

Recent studies have also identified Endoplasmic reticulum lipid raft associated protein 1 (Erlin1) as a novel target in colorectal cancer, suggesting that the compound's anti-tumor effects may be mediated by previously unknown mechanisms. researchgate.net Furthermore, its anti-inflammatory properties are linked to the inhibition of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). researchgate.netfrontiersin.org

| Biological Target/Pathway | Downstream Effect | Implication |

| PI3K/AKT/mTOR Pathway | Decreased phosphorylation of AKT; Inhibition of cell cycle-related molecules (p16, p21, p27). nih.gov | Inhibition of cancer cell proliferation and survival. nih.govnih.gov |

| Epithelial-Mesenchymal Transition (EMT) | Modulation of key genes (e.g., PAX2, E-cadherin, N-cadherin). researchgate.net | Suppression of tumor cell invasion and metastasis. researchgate.net |

| Erlin1 | Downregulation of Erlin1 expression. researchgate.net | Inhibition of colorectal cancer cell growth and migration. researchgate.net |

| Pro-inflammatory Cytokines (TNF-α, IL-6) | Reduced production in LPS-stimulated cells. nih.govresearchgate.net | Potential therapeutic agent for inflammatory conditions. |

Rational Design of Highly Potent and Selective Matridin-15-one, 11,12,13,14-tetrahydro- Analogues

The therapeutic potential of the natural Matridin-15-one, 11,12,13,14-tetrahydro- scaffold is often limited by suboptimal pharmacological properties. nih.gov Rational drug design aims to address these issues through targeted structural modifications to create analogues with enhanced potency, greater target selectivity, and improved bioavailability. nih.govnih.gov

Research has shown that the D-ring of the tetracyclic structure is a prime site for modification, particularly at the C-13, C-14, and C-15 positions. nih.govresearchgate.net Strategies include opening the D-ring to introduce new functional groups or attaching various substituents to the intact ring system. nih.govresearchgate.net For example, the synthesis of novel 13-dithiocarbamates derivatives has yielded compounds with significantly improved cytotoxic activity against human cancer cell lines compared to the parent compound. nih.gov One such analogue, designated 6v, not only showed potent effects but was also found to act by inducing G0/G1 phase cell cycle arrest. nih.gov

A more recent and innovative strategy involves the synthesis of dimeric Matridin-15-one, 11,12,13,14-tetrahydro- type alkaloids . One study reported a novel dimer linked by the C-13 and C-12' positions (Compound 45), which exhibited superior anti-inflammatory activity compared to previously discovered dimers. nih.gov Another approach has been the creation of uncommon bis-amide analogues, which provide a new molecular template for modifications on the A or B rings and have shown promising anti-inflammatory effects. frontiersin.orgnih.gov These structure-activity relationship (SAR) studies are crucial for guiding the development of next-generation therapeutic agents. nih.govnih.gov

| Modification Strategy | Example Analogue(s) | Observed Improvement |

| C-13 Substitution | 13-dithiocarbamates (e.g., 6o, 6v) nih.gov | Significantly enhanced anticancer activity (IC50 values of 3.42-8.05 μM). nih.gov |

| Dimerization | Compound 45 (C-13 to C-12' linkage) nih.gov | Superior anti-inflammatory activity. nih.gov |

| A/B Ring Modification | Bis-amide analogues nih.gov | Obvious anti-inflammatory effects (IC50 values of 35.6-45.8 μM). nih.gov |

| D-Ring Opening | Introduction of unsaturated heterocyclic groups researchgate.net | Improved larvicidal activity against mosquitoes. researchgate.net |

Integration of Computational Chemistry and Artificial Intelligence in Drug Discovery Pipelines

The traditional drug discovery process is lengthy and expensive. The integration of computational chemistry and artificial intelligence (AI) offers a transformative approach to accelerate the research and development of novel Matridin-15-one, 11,12,13,14-tetrahydro- analogues. nih.govharvard.edu These in silico methods allow for the rapid screening of vast chemical spaces and the prediction of molecular properties, thereby prioritizing the most promising candidates for synthesis and testing. nih.gov

Molecular docking simulations can be employed to predict how rationally designed analogues will bind to known biological targets, such as the ATP-binding pocket of PI3K. nih.gov This allows researchers to virtually assess the binding affinity and mode of interaction before committing to chemical synthesis. Pharmacophore modeling can be used to create a 3D representation of the essential features required for biological activity. This model can then be used as a query to search large compound libraries for novel scaffolds that mimic the activity of Matridin-15-one, 11,12,13,14-tetrahydro- but possess different core structures. babrone.edu.in

| Computational/AI Technique | Application in Matridin-15-one, 11,12,13,14-tetrahydro- Research | Expected Outcome |

| Molecular Docking | Predict binding affinity of new analogues to targets like PI3K/AKT. nih.gov | Prioritization of compounds with high predicted potency; understanding of binding interactions. |

| Pharmacophore Modeling | Virtual screening of compound libraries to find novel active scaffolds. babrone.edu.in | Identification of new chemical classes with desired biological activity. |

| Machine Learning | Predict activity and toxicity of virtual compounds based on structural features. nih.gov | Reduced number of compounds needing synthesis; accelerated lead optimization. |

| Generative AI | De novo design of novel molecules with optimized properties. nih.gov | Discovery of patentable and highly effective drug candidates. |

Systems Biology and Omics-based Approaches to Understand Global Cellular Responses

Matridin-15-one, 11,12,13,14-tetrahydro- often exerts its effects not by acting on a single target, but by modulating a complex network of interactions within the cell. nih.gov Systems biology, which takes a holistic rather than a reductionist view, combined with high-throughput "omics" technologies, provides the tools to map these complex cellular responses comprehensively. researchgate.net

A network pharmacology approach has been successfully used to computationally predict a "network target" for the compound, revealing its involvement in multiple biological processes and explaining its diverse therapeutic effects. nih.govresearchgate.net This computational framework can be validated and expanded upon using experimental omics data.

Transcriptomics (e.g., RNA-seq) can be used to measure the expression levels of all genes in a cell following treatment. This would provide a global snapshot of the genetic pathways that are activated or suppressed, potentially uncovering novel mechanisms of action. mdpi.com

Proteomics analyzes the entire protein content of a cell, including post-translational modifications. This approach can identify the specific proteins whose expression or activity is altered, offering a more direct link to cellular function than transcriptomics.

Metabolomics focuses on the complete set of small-molecule metabolites. By identifying changes in metabolic profiles, researchers can understand the downstream functional consequences of the compound's interaction with its targets. elifesciences.org

A multi-omics study on the effects of Matridin-15-one, 11,12,13,14-tetrahydro- in honeybees has already demonstrated the power of this integrated approach, linking changes in gut microbiota to specific alterations in metabolites and gene expression. elifesciences.org Applying similar strategies to human cells will be crucial for fully understanding the compound's global impact and for identifying biomarkers that could predict patient response in a clinical setting.

| Omics Approach | Data Generated | Potential Insights for Matridin-15-one, 11,12,13,14-tetrahydro- Research |

| Transcriptomics | Whole-genome mRNA expression levels. mdpi.com | Identification of all signaling pathways and gene regulatory networks affected by the compound. |

| Proteomics | Global protein expression and post-translational modification data. | Uncovering changes in protein activity and function that directly mediate cellular responses. |

| Metabolomics | Comprehensive profile of cellular metabolites. elifesciences.org | Mapping the downstream functional impact on cellular metabolism and bioenergetics. elifesciences.org |

| Integrated Multi-Omics | Combination of genomic, transcriptomic, proteomic, and metabolomic datasets. elifesciences.org | A holistic understanding of the compound's mechanism of action, from gene to function. |

Q & A

Basic Research Question: What are the reliable methods for synthesizing and characterizing Matridin-15-one derivatives in a laboratory setting?

Answer:

Synthesis of Matridin-15-one derivatives requires multi-step protocols due to its tetracyclic structure. Key steps include:

- Synthesis : Cyclization reactions using precursors like Sophora alkaloids, with catalytic hydrogenation for tetrahydro-modification .

- Characterization : Employ NMR (¹H/¹³C) to confirm stereochemistry, HPLC for purity (>95%), and mass spectrometry for molecular weight validation (e.g., [M+H]+ = 265.36 for C₁₅H₂₄N₂O₂) .

- Reproducibility : Document reaction conditions (temperature, solvent ratios) and cross-reference with primary literature to avoid structural ambiguities .

Basic Research Question: Which analytical techniques are most effective for assessing the purity and stability of Matridin-15-one in experimental settings?

Answer:

- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and compare retention times against certified standards .

- Stability : Conduct accelerated degradation studies under varying pH and temperature conditions, monitoring via LC-MS to identify decomposition byproducts .

- Quantification : Calibrate using a validated standard curve (linear range: 0.1–100 µg/mL, R² > 0.99) .

Advanced Research Question: How can researchers resolve contradictory data on Matridin-15-one’s pharmacological mechanisms (e.g., pro-apoptotic vs. receptor agonist effects)?

Answer:

Contradictions arise from cell-type specificity and concentration-dependent effects. Methodological strategies include:

- Dose-response profiling : Compare IC₅₀ values across cancer cell lines (e.g., HepG2 vs. MCF-7) to identify target selectivity .

- Pathway inhibition assays : Use siRNA or CRISPR to silence putative targets (e.g., kappa opioid receptors) and assess apoptosis via flow cytometry .

- Meta-analysis : Apply FINER criteria to evaluate study feasibility and relevance, prioritizing peer-reviewed in vivo data .

Advanced Research Question: What experimental designs optimize the study of Matridin-15-one’s bioavailability and metabolic fate in preclinical models?

Answer:

- Pharmacokinetics : Administer radiolabeled Matridin-15-one (e.g., ¹⁴C) to track absorption/distribution in rodent models, with LC-MS/MS quantification of plasma metabolites .

- Tissue-specific effects : Use microdialysis probes in target organs (e.g., liver, brain) to measure localized concentrations .

- CYP enzyme profiling : Incubate with human liver microsomes to identify major metabolic pathways (e.g., hydroxylation) .

Data Contradiction Analysis: How should researchers address discrepancies in reported cytotoxic IC₅₀ values across studies?

Answer:

- Standardize assays : Adopt consistent cell viability methods (e.g., MTT vs. ATP luminescence) and normalize to internal controls .

- Control variables : Document cell passage number, serum concentration, and hypoxia levels, which influence sensitivity .

- Systematic review : Use PICO framework to filter studies by population (cell lines), intervention (dose range), and outcome (apoptosis markers) .

Advanced Research Question: What strategies are recommended for elucidating Matridin-15-one’s interactions with non-canonical molecular targets?

Answer:

- Proteomic profiling : Perform affinity purification mass spectrometry (AP-MS) to identify binding partners in lysates from treated cells .

- Molecular docking : Use AutoDock Vina to simulate interactions with orphan receptors (e.g., GPCRs) and validate via surface plasmon resonance (SPR) .

- Transcriptomic analysis : Conduct RNA-seq to map gene expression changes and infer upstream regulators (e.g., NF-κB suppression) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.